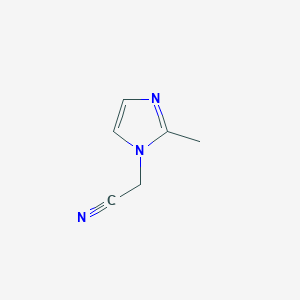

(2-methyl-1H-imidazol-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZKSTUZKJCCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597439 | |

| Record name | (2-Methyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82949-05-1 | |

| Record name | (2-Methyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformation Pathways of 2 Methyl 1h Imidazol 1 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) is a key site for chemical modifications, primarily involving reactions at the nitrile carbon and the adjacent methylene (B1212753) group.

Nucleophilic Substitution Reactions

The nitrile group of (2-methyl-1H-imidazol-1-yl)acetonitrile can undergo nucleophilic attack, most notably in cycloaddition reactions. A significant transformation is its reaction with azides to form tetrazoles. researchgate.netnih.gov This [3+2] cycloaddition is a common method for synthesizing 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry due to their role as bioisosteres for carboxylic acids and cis-amide groups. researchgate.net The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or under specific solvent and temperature conditions. nih.gov

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | 5-((2-methyl-1H-imidazol-1-yl)methyl)-1H-tetrazole | [3+2] Cycloaddition |

Hydrolysis and Related Transformations

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. youtube.com

Partial Hydrolysis to Amide: Treatment with water in the presence of an acid or base catalyst under controlled conditions can selectively hydrate (B1144303) the nitrile to form 2-(2-methyl-1H-imidazol-1-yl)acetamide. semanticscholar.orglibretexts.org This transformation is valuable as amides are important functional groups in many biologically active molecules. semanticscholar.org Various methods, including the use of transition metal catalysts or hydrated ionic liquids, have been developed for the selective hydration of nitriles to amides. researchgate.netresearchgate.net

Complete Hydrolysis to Carboxylic Acid: More vigorous hydrolysis conditions, such as heating with a strong acid or base, lead to the complete conversion of the nitrile to a carboxylic acid, yielding (2-methyl-1H-imidazol-1-yl)acetic acid. google.comlibretexts.org This reaction proceeds through an amide intermediate. nih.gov

| Starting Material | Conditions | Major Product |

|---|---|---|

| This compound | Controlled acid or base catalysis with water | 2-(2-methyl-1H-imidazol-1-yl)acetamide |

| This compound | Strong acid or base with heat | (2-methyl-1H-imidazol-1-yl)acetic acid |

Imidazole (B134444) Ring Reactivity

The imidazole ring is an aromatic heterocycle that can participate in various reactions, including electrophilic substitution and further alkylation at the unsubstituted nitrogen.

Further N-Alkylation and Quaternization Reactions

The presence of a secondary amine nitrogen in the imidazole ring allows for further N-alkylation or quaternization. researchgate.net Reaction with an alkyl halide in the presence of a base can introduce a second alkyl group at the N-3 position, leading to the formation of a quaternary imidazolium (B1220033) salt. nih.gov These reactions are typically carried out in a suitable solvent like acetonitrile. The quaternization reaction rate can be influenced by the nature of the alkylating agent and the reaction conditions. nih.gov The resulting imidazolium salts have applications as ionic liquids and in the synthesis of other organic compounds.

Oxidation and Reduction Pathways

Both the acetonitrile moiety and the imidazole ring can potentially undergo oxidation or reduction, although the specific pathways for this compound are not extensively detailed in the provided context.

Reduction: The nitrile group can be reduced to a primary amine, 2-(2-methyl-1H-imidazol-1-yl)ethanamine. youtube.com This is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com

Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of other heterocyclic systems, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of related imidazole derivatives, such as 1-methyl-1H-imidazole-2-thiol with chlorine dioxide, has been shown to yield products like 1-methylimidazole-2-sulfonic acid. researchgate.net Specific oxidation pathways for the title compound would require further experimental investigation.

Acid-Base Chemistry and Protonation Studies

The acid-base characteristics of this compound are primarily dictated by the imidazole ring, which contains two nitrogen atoms with distinct electronic properties. The nitrogen at position 3 (N-3) is a pyridine-like, sp²-hybridized atom with a lone pair of electrons in an sp² orbital, making it the principal site of basicity and protonation. The nitrogen at position 1 (N-1), being part of the N-cyanomethyl group, has its lone pair involved in the aromatic π-system and is non-basic.

Protonation occurs readily at the N-3 position in the presence of an acid to form a resonance-stabilized imidazolium cation. The acid dissociation constant (pKa) of the conjugate acid of an imidazole derivative is a direct measure of the basicity of the molecule. liverpool.ac.uk While specific experimental pKa values for this compound are not widely reported, its basicity can be estimated by comparing it with related imidazole compounds. For instance, the pKa of the conjugate acid of imidazole in water is approximately 6.95. ut.ee The combined electronic effects of the 2-methyl and 1-acetonitrile substituents will determine the precise pKa value of the target compound. The nitrile functional group itself is an extremely weak base and does not undergo significant protonation in typical acidic media.

The following table presents the pKa values of imidazole and related heterocyclic compounds, providing a comparative context for the basicity of substituted imidazoles.

Table 1: pKa Values of Imidazole and Related Nitrogen Heterocycles

| Compound | pKa (in Water) | pKa (in Acetonitrile) |

|---|---|---|

| Imidazole | 6.95 ut.ee | 15.05 ut.ee |

| Benzimidazole (B57391) | 5.56 ut.ee | 13.52 ut.ee |

| Pyrazole | 2.48 ut.ee | 9.1 ut.ee |

| Pyridine (B92270) | 5.23 ut.ee | 12.53 ut.ee |

Chelation and Coordination Interactions

This compound possesses two potential coordination sites for metal ions: the pyridine-like nitrogen atom (N-3) of the imidazole ring and the nitrogen atom of the nitrile group. This allows the molecule to function as a ligand in coordination chemistry, forming complexes with various transition metals.

The imidazole moiety is a well-established and versatile ligand in coordination chemistry, known to form stable complexes with a wide range of metal ions, including but not limited to Cu(II), Zn(II), Ni(II), and Co(II). uomustansiriyah.edu.iqresearchgate.net Coordination typically occurs through the lone pair of electrons on the N-3 atom, which acts as a Lewis base. researchgate.net The stability of these metal-imidazole complexes is a critical factor in the structure and function of many metalloenzymes.

The nitrile group can also coordinate to metal centers, although it is generally considered a weaker ligand than the imidazole N-3 donor. wikipedia.org Nitriles are classified as soft ligands and can bind to transition metals, often in a linear M-N-C arrangement. wikipedia.org The interaction involves the donation of the nitrogen lone pair to the metal ion.

Given these two functional groups, this compound can exhibit different coordination modes:

Monodentate Coordination: The ligand can bind to a metal center exclusively through the more basic and sterically accessible N-3 atom of the imidazole ring. This is the most common coordination mode for simple imidazole derivatives.

Bidentate or Bridging Coordination: In certain contexts, the molecule could potentially act as a bidentate ligand, coordinating to a single metal center through both the imidazole N-3 and the nitrile nitrogen, forming a chelate ring. More likely, it could function as a bridging ligand, where the imidazole nitrogen coordinates to one metal ion and the nitrile nitrogen coordinates to another, leading to the formation of coordination polymers or polynuclear complexes.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction stoichiometry, the solvent system, and the presence of counter-ions. The formation of such complexes can be confirmed using techniques like FT-IR and NMR spectroscopy, and the precise structures can be elucidated by single-crystal X-ray diffraction. uomustansiriyah.edu.iq

The table below summarizes the typical coordination behavior of imidazole and nitrile functionalities with selected transition metal ions.

Table 2: Coordination Behavior of Imidazole and Nitrile Ligands with Metal Ions

| Functional Group | Coordinating Atom | Typical Metal Ions | Coordination Characteristics |

|---|---|---|---|

| Imidazole | Pyridine-like Nitrogen (N-3) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) uomustansiriyah.edu.iqresearchgate.net | Forms stable, often octahedral or tetrahedral complexes. Acts as a strong σ-donor. uomustansiriyah.edu.iq |

| Nitrile | Nitrogen | Cu(I), Ni(II), Mo(IV), Ru(II/III) wikipedia.org | Acts as a soft, weakly basic L-type ligand. Often labile and can be displaced by stronger ligands. wikipedia.org |

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted (2-methyl-1H-imidazol-1-yl)acetonitrile Analogues

The imidazole (B134444) ring of this compound is susceptible to electrophilic substitution, primarily at the C4 and C5 positions. The specific position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions.

Common electrophilic substitution reactions that can be applied to the imidazole ring include:

Nitration: The introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid, can yield nitroimidazole derivatives. The conditions for the nitration of 2-methylimidazole (B133640) have been studied, and these can be adapted for this compound to produce 4-nitro or 5-nitro substituted analogues. google.comgoogle.com The reaction conditions, such as temperature and the ratio of acids, are crucial for controlling the regioselectivity and ensuring a safe reaction. google.com

Halogenation: The imidazole ring can be halogenated using various reagents to introduce chloro, bromo, or iodo substituents. These halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heterocyclic rings. organic-chemistry.orgijpcbs.comwikipedia.org Application of this reaction to this compound would be expected to yield the corresponding 4- or 5-formyl derivative, which can then be used in a variety of subsequent transformations.

The following table summarizes potential modifications at the imidazole ring:

| Reaction | Typical Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | (2-methyl-4-nitro-1H-imidazol-1-yl)acetonitrile or (2-methyl-5-nitro-1H-imidazol-1-yl)acetonitrile |

| Halogenation | NBS, NCS, I₂ | (4-bromo-2-methyl-1H-imidazol-1-yl)acetonitrile or (5-bromo-2-methyl-1H-imidazol-1-yl)acetonitrile |

| Formylation | POCl₃/DMF | (4-formyl-2-methyl-1H-imidazol-1-yl)acetonitrile or (5-formyl-2-methyl-1H-imidazol-1-yl)acetonitrile |

The acetonitrile (B52724) side chain of this compound provides two primary points for diversification: the active methylene (B1212753) group and the nitrile functional group.

Reactions involving the active methylene group:

The methylene group adjacent to the nitrile is activated and can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles.

Alkylation: The carbanion can be alkylated with alkyl halides to introduce a variety of alkyl, allyl, or benzyl (B1604629) groups at the α-position to the nitrile. researchgate.netgoogle.combipublication.com The choice of base and solvent is critical to control the extent of alkylation (mono- vs. dialkylation). researchgate.net

Condensation Reactions: The active methylene group can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, to form α,β-unsaturated nitrile derivatives.

Reactions involving the nitrile group:

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (2-methyl-1H-imidazol-1-yl)acetic acid, or the amide, 2-(2-methyl-1H-imidazol-1-yl)acetamide.

Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affords the corresponding primary amine, 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

Cycloaddition: The nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings. youtube.comorganic-chemistry.orgnih.govresearchgate.net This reaction is often catalyzed by a Lewis or Brønsted acid and provides a direct route to imidazole-substituted tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. youtube.comresearchgate.net

Thorpe-Ziegler Reaction: In appropriately substituted dinitrile precursors, an intramolecular Thorpe-Ziegler reaction can be used to form a cyclic ketone after hydrolysis of the initial enamine product. wikipedia.orgresearchgate.net This strategy could be employed by first alkylating the methylene group with a haloacetonitrile to generate a dinitrile.

The table below illustrates potential diversifications of the acetonitrile side chain:

| Reaction Site | Reaction Type | Typical Reagents | Potential Product Class |

|---|---|---|---|

| Active Methylene Group | Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl halide (R-X) | α-Substituted acetonitriles |

| Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated nitriles | |

| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acids or amides |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary amines | |

| Cycloaddition | NaN₃, Lewis/Brønsted acid | Tetrazoles |

Formation of Imidazole-Containing Fused Heterocycles

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. The nitrogen atom at position 3 of the imidazole ring and the active methylene group of the acetonitrile side chain are key reactive sites for annulation reactions.

Imidazo[1,2-a]pyridines: These bicyclic systems can be synthesized through the reaction of this compound with α,β-unsaturated ketones or by condensation with 2-chloropyridines followed by cyclization. organic-chemistry.orgresearchgate.netnanobioletters.comnih.govrsc.org The reaction of the active methylene group with a suitable electrophile to form an intermediate that can then cyclize onto the N3 of the imidazole is a common strategy.

Imidazo[2,1-b]thiazoles: This fused system can be prepared by the reaction of an imidazole derivative with an α-haloketone. nih.gov In the context of this compound, this would likely involve a multi-step sequence where the imidazole nitrogen first reacts, or a derivative is used where the acetonitrile group participates in the cyclization.

Imidazo[1,2-c]pyrimidines: The synthesis of these fused heterocycles can be achieved through various cyclization strategies, often involving the reaction of an aminopyrimidine with an α-haloketone or a similar bifunctional electrophile. Analogous strategies could be developed starting from this compound.

The following table outlines some of the potential fused heterocyclic systems that could be synthesized:

| Fused System | General Synthetic Strategy | Potential Reagents for this compound |

|---|---|---|

| Imidazo[1,2-a]pyridines | Reaction with a C2-N-C building block | 2-Chloropyridines, α,β-Unsaturated ketones |

| Imidazo[2,1-b]thiazoles | Reaction with a C2-S-C building block | α-Haloketones (multi-step sequence) |

| Imidazo[1,2-c]pyrimidines | Reaction with a C2-N-C-N building block | Substituted pyrimidines |

Preparation of Radiolabeled Derivatives for Research Probes

The synthesis of radiolabeled derivatives of this compound is crucial for its use as a research probe in biological studies, such as in vitro binding assays and in vivo imaging. Several radioisotopes can be incorporated into the molecule using various labeling strategies.

Carbon-14 (¹⁴C) Labeling: Carbon-14 is a long-lived beta emitter ideal for metabolic and pharmacokinetic studies. nih.gov The synthesis of a ¹⁴C-labeled analogue of this compound could be achieved by using a ¹⁴C-labeled precursor in the synthesis. For example, [¹⁴C]acetonitrile or a ¹⁴C-labeled imidazole precursor could be employed. wuxiapptec.com Late-stage ¹⁴C-labeling techniques, such as those involving [¹⁴C]CO₂ or [¹⁴C]cyanide, offer more efficient routes to the final radiolabeled compound. nih.govresearchgate.netresearchgate.net

Tritium (B154650) (³H) Labeling: Tritium is a low-energy beta emitter that provides high specific activity, making it suitable for receptor binding studies. organic-chemistry.org Tritium labeling can be achieved through catalytic hydrogen isotope exchange reactions, where hydrogen atoms on the molecule are replaced with tritium. organic-chemistry.orgresearchgate.net This method can be used to introduce tritium at various positions on the imidazole ring or the acetonitrile side chain. Another approach is the use of tritiated reagents, such as tritiated methyl iodide, to introduce a tritiated methyl group. organic-chemistry.org

Iodine-125 (¹²⁵I) Labeling: Iodine-125 is a gamma emitter with a relatively long half-life, making it suitable for in vitro assays and autoradiography. nih.gov Direct radioiodination can be achieved on activated aromatic rings, such as a phenol-substituted analogue of this compound. nih.gov Indirect labeling methods involve the conjugation of a ¹²⁵I-labeled prosthetic group to the molecule. nih.gov

The choice of radioisotope and labeling strategy depends on the intended application of the research probe. The table below summarizes the potential radiolabeling approaches:

| Isotope | Half-life | Common Applications | Potential Labeling Strategy |

|---|---|---|---|

| Carbon-14 (¹⁴C) | 5730 years | Metabolism, Pharmacokinetics | Use of ¹⁴C-labeled precursors (e.g., [¹⁴C]acetonitrile) |

| Tritium (³H) | 12.3 years | Receptor binding assays | Catalytic hydrogen isotope exchange |

| Iodine-125 (¹²⁵I) | 59.4 days | In vitro assays, Autoradiography | Direct iodination of an activated precursor or indirect labeling via a prosthetic group |

Coordination Chemistry of 2 Methyl 1h Imidazol 1 Yl Acetonitrile and Its Analogues

Ligand Properties of the Imidazole (B134444) Nitrogen

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. In N1-substituted imidazoles like (2-methyl-1H-imidazol-1-yl)acetonitrile, the nitrogen atom at the 3-position (N3) is the primary site for coordination with metal ions. wikipedia.org This is because the N1 nitrogen is already bonded to the cyanomethyl group, leaving the sp²-hybridized N3 nitrogen with a lone pair of electrons available for donation.

The key ligand properties of the imidazole nitrogen include:

Donor Atom: The imine nitrogen (N3) acts as a pure sigma-donor ligand, readily donating its electron pair to vacant metal orbitals to form a coordinate bond. wikipedia.org

Basicity: The basicity of the imidazole ring is intermediate between that of pyridine (B92270) and ammonia, with the pKa of the protonated imidazolium (B1220033) cation being approximately 6.95. wikipedia.org This moderate basicity allows it to form stable complexes with a wide range of metal ions.

HSAB Theory: According to the Hard and Soft Acids and Bases (HSAB) theory, imidazole is classified as a hard ligand, favoring coordination with hard or borderline metal ions. wikipedia.org

Intermolecular Interactions: Beyond direct coordination, the imidazole moiety can participate in various non-covalent interactions, including hydrogen bonding (if not N1-substituted), π-π stacking, and van der Waals forces, which can influence the final structure of the metal-ligand assembly. researchgate.net

The presence of the acetonitrile (B52724) group at the N1 position influences the electronic properties of the imidazole ring, but the fundamental role of the N3 nitrogen as the primary coordination site remains the central feature of its ligand behavior.

Metal-Ligand Complex Formation and Characterization

The formation of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nbinno.comnih.gov The resulting complexes can be isolated as crystalline solids and are characterized using a suite of analytical techniques to determine their stoichiometry, geometry, and physicochemical properties.

The synthesis generally proceeds by mixing a solution of the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a 1:2 or other stoichiometric metal-to-ligand ratio in a solvent such as ethanol (B145695) or methanol. nih.gov The mixture may be heated under reflux to facilitate the reaction, with the complex often precipitating upon cooling. researchtrend.net

A variety of methods are employed to fully characterize these coordination compounds.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring. New bands in the far-IR region can indicate the formation of metal-nitrogen (M-N) bonds. azjournalbar.comroyalsocietypublishing.org |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex and helps to deduce the coordination geometry around the metal center (e.g., octahedral, tetrahedral). researchtrend.netazjournalbar.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the structure of the ligand and its diamagnetic complexes. Changes in chemical shifts upon coordination can indicate the binding site. nih.govresearchgate.net |

| X-ray Diffraction (XRD) | Single-crystal XRD provides definitive information on bond lengths, bond angles, coordination number, and the overall three-dimensional structure of the complex. Powder XRD is used to confirm the phase purity of the bulk sample. nih.govmdpi.com |

| Elemental Analysis | Determines the empirical formula of the complex by measuring the percentage composition of C, H, and N, which helps in confirming the metal-to-ligand stoichiometry. jocpr.com |

| Molar Conductivity Measurements | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic compounds. azjournalbar.com |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in assigning the geometry and the oxidation state of the metal ion, particularly for paramagnetic species like Cu(II) and Ni(II). researchtrend.netjocpr.com |

These characterization methods collectively provide a comprehensive understanding of the structure and bonding in the newly synthesized metal complexes.

Influence of Steric and Electronic Effects of the 2-Methyl Group on Coordination

The substituent at the C2 position of the imidazole ring, adjacent to the coordinating N3 atom, has a significant impact on the coordination properties of the ligand. In this compound, this substituent is a methyl group, which imparts both steric and electronic effects.

Steric Effects: The primary influence of the 2-methyl group is steric hindrance. Its physical bulk near the coordination site can affect the geometry of the resulting metal complex and the number of ligands that can fit around a metal center. For instance, studies on zinc(II) halide complexes with 2-methylimidazole (B133640), [ZnX₂(2-MeIm)₂], revealed a distorted tetrahedral coordination geometry. nih.gov The presence of the methyl group can also introduce disorder into the crystal lattice. nih.gov This steric crowding may prevent the formation of higher-coordinate complexes, such as the octahedral [Zn(Im)₆]²⁺ which can be formed with the less-hindered parent imidazole ligand. acs.org

| Property | Imidazole | 2-Methylimidazole Analogue | Influence of 2-Methyl Group |

| Steric Hindrance | Low | High (at C2 position) | Can lead to lower coordination numbers and distorted geometries (e.g., tetrahedral instead of octahedral). nih.govacs.org |

| Electronic Effect | Neutral reference | Electron-donating (inductive) | Increases electron density on the ring, enhancing the σ-donor capacity of the N3 nitrogen. acs.org |

| Resulting Complex Geometry | Often forms regular geometries (e.g., octahedral with Zn²⁺) acs.org | Can form pseudotetrahedral or other distorted geometries. acs.org | A balance between steric repulsion and electronic stabilization dictates the final structure. |

| Crystal Packing | Forms well-ordered structures. | Can introduce disorder into the crystal structure. nih.gov | The bulky group disrupts efficient packing in the solid state. |

The introduction of a methyl group has also been observed to alter the planarity of the imidazole ring within a complex, which can affect its biological activity and intermolecular interactions. nih.gov

Diverse Coordination Modes and Architectures

While the primary coordination mode for this compound is expected to be monodentate via the N3 atom, the presence of the nitrile functional group introduces the possibility of more complex structural arrangements. The way ligands connect metal centers determines the final architecture of the coordination compound, which can range from simple discrete molecules (mononuclear) to extended one-, two-, or three-dimensional networks (coordination polymers).

The most probable coordination modes are:

Monodentate Coordination: The ligand binds to a single metal center through the lone pair of the N3 nitrogen atom. This is the most common and expected coordination mode for N1-substituted imidazoles.

Bridging Coordination: Although less common, the nitrile group could potentially coordinate to a second metal center. This would result in the ligand acting as a bridge between two metal ions, leading to the formation of polynuclear or polymeric structures. This bridging mode would create extended chains or networks.

The flexibility of related imidazole-based ligands has been shown to produce a variety of architectures. For example, flexible N-heterocyclic ligands can lead to diverse structures like 1D ladder-shaped chains or looped chains in cadmium(II) complexes. znaturforsch.com Similarly, ligands like 2-methyl-1H-imidazole-4,5-dicarboxylate can form two-dimensional layered networks. researchgate.net The final architecture is also heavily influenced by the choice of metal ion, the counter-anion, and the solvent used during synthesis, which can participate in or template the formation of the extended structure.

| Coordination Mode | Description | Schematic Representation |

| Monodentate (N3-bound) | The ligand coordinates to a single metal ion (M) through the N3 atom of the imidazole ring. | M ← N(3)-(imidazole ring) |

| Bridging (N3, Nitrile) | The ligand bridges two metal ions (M1 and M2), coordinating through the N3 atom to M1 and the nitrogen of the nitrile group to M2. | M1 ← N(3)-(imidazole ring)-CH₂-C≡N → M2 |

In many cases, even with monodentate coordination, supramolecular architectures such as chains and 3D networks can be formed through intermolecular forces like hydrogen bonding, particularly involving counter-ions or solvent molecules. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1h Imidazol 1 Yl Acetonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of (2-methyl-1H-imidazol-1-yl)acetonitrile and its derivatives in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of every atom in the molecule's carbon-hydrogen framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In the ¹H NMR spectrum , the protons of the imidazole (B134444) ring typically appear in the aromatic region, generally between 6.70 and 7.70 ppm. researchgate.net For a 1,2-disubstituted imidazole ring, two distinct signals for the H-4 and H-5 protons are expected. The methylene (B1212753) protons (-CH₂CN) adjacent to the imidazole nitrogen and the nitrile group are expected to appear as a sharp singlet, typically shifted downfield due to the electron-withdrawing effects of the adjacent nitrogen atom and nitrile functionality. The methyl protons (-CH₃) at the C-2 position of the imidazole ring would also present as a singlet, typically in the upfield region around 2.2-2.7 ppm.

In the ¹³C NMR spectrum , the carbon atoms of the imidazole ring resonate in the aromatic region. The C-2 carbon, bearing the methyl group, would be significantly downfield. The C-4 and C-5 carbons would appear in the range of 119-131 ppm. rsc.org The nitrile carbon (C≡N) has a characteristic chemical shift around 113-115 ppm, while the methylene carbon (-CH₂CN) would be found further upfield. rsc.org The methyl carbon signal is expected at the highest field, typically below 15 ppm. rsc.org

The table below presents experimental data for key derivatives, which provides a basis for understanding the spectral features of this compound.

Interactive Data Table: NMR Chemical Shifts (δ in ppm) of this compound Derivatives in CDCl₃

| Compound | Group | ¹H NMR Signal | ¹³C NMR Signal | Source |

| Imidazol-1-yl-acetonitrile | Imidazole H-2 | 7.59 (s, 1H) | 137.1 | rsc.org |

| Imidazole H-4/H-5 | 7.14 (s, 1H), 7.06 (s, 1H) | 130.9, 119.0 | rsc.org | |

| -CH₂CN | 4.95 (s, 2H) | 34.4 | rsc.org | |

| -C≡N | - | 113.7 | rsc.org | |

| 2-(2-Phenyl-1H-imidazol-1-yl)acetonitrile | Imidazole H-4/H-5 | 7.21 (d, 1H), 7.16 (d, 1H) | 128.8, 120.6 | rsc.org |

| -CH₂CN | 4.89 (s, 2H) | 34.8 | rsc.org | |

| -C≡N | - | 114.2 | rsc.org | |

| Phenyl | 7.59–7.48 (m, 5H) | 148.2, 130.0, 129.9, 129.1, 128.9 | rsc.org | |

| 2-(2-Methyl-1H-benzo[d]imidazol-1-yl)acetonitrile | Benzene ring | 7.73–7.29 (m, 4H) | 142.5, 134.1, 123.4, 123.2, 119.8, 108.5 | rsc.org |

| -CH₂CN | 4.96 (s, 2H) | 31.4 | rsc.org | |

| -C≡N | - | 113.3 | rsc.org | |

| Imidazole C-2 | - | 150.6 | rsc.org | |

| -CH₃ | 2.66 (s, 3H) | 13.7 | rsc.org |

Advanced NMR Techniques (e.g., Variable-Temperature NMR)

Advanced NMR techniques, such as Variable-Temperature (VT) NMR, can provide deeper insights into the dynamic processes of imidazole derivatives. These studies are particularly useful for investigating phenomena like tautomerism and the rotational barriers of substituents. By recording spectra at different temperatures, researchers can observe changes in signal shape and position, such as the broadening or coalescence of peaks, which indicates that a dynamic process is occurring on the NMR timescale. For instance, VT-NMR studies on related imidazole compounds have been used to analyze the rate of proton tautomerism, which can be influenced by the solvent and substituents on the imidazole ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound and its derivatives, both high-resolution and standard mass spectrometry techniques are employed for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a compound. For derivatives of this compound, HRMS is used to confirm that the experimentally observed mass corresponds to the calculated exact mass of the proposed structure, thereby verifying its elemental composition. This technique is a cornerstone for the characterization of newly synthesized compounds. rsc.org

Interactive Data Table: HRMS Data for Acetonitrile (B52724) Derivatives of Azoles

| Compound | Molecular Formula | Calculated Mass [M]⁺ | Found Mass [M]⁺ | Source |

| 2-(1H-Indazol-1-yl)acetonitrile | C₉H₇N₃ | 157.0640 | 157.0639 | rsc.org |

| 2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | C₉H₇N₃S | 189.0361 | 189.0362 | rsc.org |

| 2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)acetonitrile | C₁₁H₁₁N₃ | 185.0953 | 185.0954 | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as many imidazole derivatives. In ESI-MS, ions are generated directly from a solution, typically resulting in the observation of protonated molecules [M+H]⁺. This method is valuable for determining the molecular weight of the parent compound. Furthermore, tandem mass spectrometry (ESI-MS/MS) can be employed to study the fragmentation patterns of these ions, providing additional structural information and helping to distinguish between isomers. Studies on various imidazole derivatives have demonstrated the utility of ESI-MS in characterizing their structures and fragmentation pathways. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.

The most diagnostic peak in the spectrum is the nitrile (C≡N) stretching vibration. This absorption is typically sharp and strong, appearing in the 2240–2260 cm⁻¹ region for saturated alkyl nitriles. iucr.org The presence of this band is a clear indicator of the acetonitrile moiety.

Other important absorptions include:

C=N and C=C Stretching: Vibrations from the imidazole ring are expected in the 1450–1680 cm⁻¹ region.

C-H Stretching: Signals for the aromatic C-H bonds of the imidazole ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are found just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While specific single crystal X-ray diffraction data for this compound has not been extensively reported in the surveyed literature, the analysis of closely related derivatives provides a clear example of the insights gained from this technique. For instance, the crystal structure of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone, a derivative of 2-methyl-imidazole, has been thoroughly characterized. nih.govresearchgate.net

In a study of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone, colorless crystals suitable for X-ray diffraction were obtained. nih.gov The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/n. nih.govresearchgate.net The unit cell parameters were determined to be a = 4.7548(4) Å, b = 12.3971(9) Å, and c = 14.8580(11) Å, with a β angle of 97.350(2)°. nih.gov The crystal structure is composed of molecules linked by intermolecular C-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. nih.gov The imidazole ring, the nitro group, and the carbonyl group are not coplanar, with the nitro and carbonyl groups being tilted with respect to the imidazole ring by 9.16(6)° and 65.47(7)°, respectively. nih.govresearchgate.net

Interactive Data Table: Crystal Data and Structure Refinement for 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone nih.govresearchgate.net

| Parameter | Value |

| Empirical formula | C₇H₉N₃O₃ |

| Formula weight | 183.17 |

| Temperature | 273(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/n |

| Unit cell dimensions | a = 4.7548(4) Å α = 90° |

| b = 12.3971(9) Å β = 97.350(2)° | |

| c = 14.8580(11) Å γ = 90° | |

| Volume | 868.62(12) ų |

| Z | 4 |

| Density (calculated) | 1.401 Mg/m³ |

| Absorption coefficient | 0.113 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.52 x 0.33 x 0.24 mm |

| Theta range for data collection | 2.82 to 26.71° |

| Index ranges | -5<=h<=5, -15<=k<=14, -17<=l<=14 |

| Reflections collected | 5030 |

| Independent reflections | 1614 [R(int) = 0.0191] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1614 / 0 / 120 |

| Goodness-of-fit on F² | 1.060 |

| Final R indices [I>2sigma(I)] | R1 = 0.0413, wR2 = 0.1118 |

| R indices (all data) | R1 = 0.0514, wR2 = 0.1219 |

| Largest diff. peak and hole | 0.191 and -0.151 e.Å⁻³ |

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for rationalizing its chemical reactivity and biological activity. Similar detailed analysis would be expected for this compound, should suitable crystals be grown and analyzed.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its empirical formula.

Interactive Data Table: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 59.52 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 5.83 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 34.65 |

| Total | 121.146 | 100.00 |

The data in this table represents the theoretical elemental composition of this compound. In a typical experimental setting, a small, pure sample of the compound would be analyzed, and the resulting percentages of C, H, and N would be expected to be within ±0.4% of these calculated values to confirm the compound's identity and purity.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By optimizing the geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. For imidazole (B134444) derivatives, the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311G(d,p) has been shown to yield results that correlate well with experimental data, such as those from X-ray crystallography. tandfonline.comtmu.ac.innih.gov

For instance, in a study on chiral benzimidazoles, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize molecular geometries. nih.gov A similar approach applied to (2-methyl-1H-imidazol-1-yl)acetonitrile would yield precise structural parameters.

Beyond geometry, DFT is used to analyze the electronic properties by calculating the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests higher reactivity. In various imidazole derivatives, the HOMO-LUMO energy gap has been shown to be influenced by the nature of substituents on the ring system. nih.govnih.gov For example, studies on benzimidazole (B57391) derivatives revealed that the energy gap could range from 3.71 eV to 5.61 eV depending on the substituents. nih.gov

The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tandfonline.comnih.gov

Table 1: Representative Calculated Electronic Properties for Substituted Imidazole Derivatives

This table presents data from related compounds to illustrate typical values obtained through DFT calculations.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzimidazole Derivative 3d nih.gov | B3LYP/6-31G(d,p) | -6.04 | -1.56 | 4.48 |

| Benzimidazole Derivative 6d nih.gov | B3LYP/6-31G(d,p) | -5.79 | -2.08 | 3.71 |

Chemical reactions and interactions often occur in solution, and the solvent can significantly influence a molecule's properties and reactivity. Computational solvent models are used to account for these effects. wikipedia.org These models are generally categorized as implicit or explicit.

Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnumberanalytics.com This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry and electronic structure.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Hybrid models like COSMO-RS (Conductor-like Screening Model for Real Solvents) combine aspects of both to predict thermodynamic properties in solution with high accuracy. wikipedia.orgnumberanalytics.commdpi.com For imidazole compounds, COSMOtherm has been used to calculate properties like density and viscosity in various states. mdpi.com

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies and reaction pathways, providing insights that can be difficult to obtain experimentally.

For the synthesis of this compound, a likely pathway is the N-alkylation of 2-methylimidazole (B133640) with a haloacetonitrile (e.g., chloroacetonitrile (B46850) or bromoacetonitrile). DFT calculations could be employed to model this SN2 reaction. The calculations would identify the transition state structure and its associated energy barrier, helping to predict reaction kinetics and regioselectivity (i.e., alkylation at the N1 vs. N3 position of the imidazole ring).

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. tandfonline.com

MD simulations are particularly useful for studying the interaction of a molecule like this compound with a biological target, such as a protein or enzyme. These simulations can reveal the stability of the molecule within a binding site, identify key intermolecular interactions (like hydrogen bonds), and calculate binding free energies. ijsrset.comtandfonline.com Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's position, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule or protein. ijsrset.com Such simulations have been performed on various imidazole derivatives to confirm the stability of ligand-protein complexes. tandfonline.comtandfonline.com

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. scispace.combiointerfaceresearch.com

The process involves calculating a set of numerical values, or "descriptors," that characterize the physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, size, and shape). Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation linking these descriptors to the observed biological activity. nih.govbiointerfaceresearch.com

For imidazole-based compounds, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antibacterial and antiparasitic effects. nih.govresearchgate.net For example, a 2D-QSAR study on imidazole derivatives as antidiabetic agents found that properties like the octanol/water partition coefficient (SlogP) were significant predictors of activity. scispace.com A similar approach could be applied to this compound and its analogues to predict their potential biological activities and guide the design of more potent derivatives. Both 2D and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have proven valuable in disclosing key molecular features for cruzain inhibition by imidazole-based compounds. nih.govsemanticscholar.org

Research Applications of 2 Methyl 1h Imidazol 1 Yl Acetonitrile and Its Derivatives Excluding Clinical/dosage

Role as Key Synthetic Intermediates

The unique combination of the imidazole (B134444) nucleus and the acetonitrile (B52724) side chain in (2-methyl-1H-imidazol-1-yl)acetonitrile and its analogs makes them powerful intermediates in organic synthesis. researchgate.netresearchgate.net The imidazole portion is a common scaffold in biologically active compounds, and the acetonitrile group offers a reactive handle for constructing more complex molecular architectures. researchgate.netchemscene.com

The most significant application of the acetonitrile group in this context is its role as a synthon for creating other heterocyclic systems. Specifically, the nitrile functionality is an ideal precursor for the synthesis of tetrazoles through [3+2] cycloaddition reactions with azide (B81097) sources. researchgate.netnih.gov Tetrazoles are important in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acid groups. nih.gov The reaction of an organonitrile, such as this compound, with an azide (e.g., sodium azide) provides a direct route to 5-substituted tetrazoles, thereby linking the imidazole and tetrazole rings. nih.govuobasrah.edu.iq This creates complex, nitrogen-rich heterocyclic systems with potential applications in pharmaceuticals and energetic materials. dntb.gov.ua

Analogous compounds, like 1H-benzimidazole-2-acetonitriles, have been extensively used as synthons to build fused polycyclic heterocyclic systems, including pyrido[1,2-a]benzimidazoles, by reacting with various electrophiles and dienophiles. researchgate.net This highlights the general utility of the (imidazol-yl)acetonitrile scaffold in constructing elaborate molecular frameworks. Furthermore, the nitrile group can be hydrolyzed to form amides or carboxylic acids, or reduced to form amines, opening pathways to a wide array of other derivatives. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Imidazole-Acetonitrile Analogs

| Precursor Type | Reagents | Resulting Heterocycle | Application Area |

|---|---|---|---|

| Organonitrile | Sodium Azide, Lewis Acid | 5-Substituted-1H-tetrazole | Medicinal Chemistry, Materials |

| 1H-Benzimidazole-2-acetonitrile | Enaminones/Enaminonitriles | Pyrido[1,2-a]benzimidazole | Bioactive Molecules |

| Iminonitrile (from Nitrile) | Diamines (e.g., ethylenediamine) | Imidazoline/Tetrahydropyrimidine | Bioactive Molecules |

| Organonitrile | Dienes | Pyridine (B92270) Derivatives | Organic Synthesis |

The imidazole nucleus is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemscene.comnih.govnih.govijpsjournal.com Consequently, this compound serves as an excellent starting material for generating libraries of novel compounds for high-throughput screening. nih.gov

The reactivity of the nitrile group allows for diverse modifications, enabling the creation of a large number of structurally related compounds from a single core molecule. researchgate.net For example, by converting the nitrile to a tetrazole, amidine, or other functional groups, chemists can systematically alter the physicochemical properties of the molecule, such as its polarity, hydrogen bonding capability, and metabolic stability, to optimize its biological activity. A patent has described the use of an imidazole acetonitrile derivative salt as a stable intermediate in the preparation of the antifungal agent Luliconazole, underscoring its practical utility in synthesizing complex bioactive targets. google.com

Catalytic Applications

The imidazole moiety within this compound provides significant opportunities for its use in catalysis, either directly as an organocatalyst, as a precursor to N-heterocyclic carbene (NHC) catalysts, or as a ligand for transition metal complexes. researchgate.netnih.gov

Imidazole itself is known to function as a weak base and a nucleophilic organocatalyst in a variety of organic transformations. rsc.orgias.ac.in It can catalyze multicomponent reactions for the synthesis of other complex heterocycles, demonstrating the intrinsic catalytic potential of the imidazole ring. rsc.orgias.ac.in

More importantly, the imidazole core is the foundational structure for N-heterocyclic carbenes (NHCs). Imidazolium (B1220033) salts, the direct precursors to NHCs, are synthesized by the alkylation of imidazole derivatives. researchgate.netnih.gov Therefore, this compound can be quaternized at its N3 position and subsequently deprotonated at the C2 carbon to generate a functionalized NHC. researchgate.netacs.org NHCs are powerful organocatalysts for a wide range of reactions, including benzoin (B196080) condensations, Stetter reactions, and transesterifications. beilstein-journals.org The cyanomethyl group attached to the nitrogen would remain as a substituent on the resulting NHC, potentially modulating its steric and electronic properties and influencing the outcomes of the catalyzed reactions. nih.gov

The two nitrogen atoms of the imidazole ring make it an excellent N-donor ligand for coordinating with transition metals. researchgate.netnih.gov Numerous metal complexes incorporating imidazole derivatives have been synthesized and studied for their catalytic activities. researchgate.netjocpr.comnih.gov When this compound acts as a ligand, the imidazole ring binds to the metal center, while the cyanomethyl group can influence the ligand's properties or serve as an anchor for creating more complex, multidentate ligand systems.

In the field of asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. Chiral imidazole-based ligands have been developed and applied in reactions such as the asymmetric Henry reaction. nih.govnih.gov These ligands typically incorporate a chiral center elsewhere in their structure, and the imidazole unit serves as the coordinating moiety. nih.govdntb.gov.ua this compound can be incorporated into such chiral ligand frameworks, where its structure would contribute to the formation of a specific chiral environment around the metal catalyst, enabling the synthesis of enantiomerically enriched products. nih.govnih.gov For instance, imidazole-based N,N-bidentate ligands have been effectively used in manganese-catalyzed reactions involving nitriles. researchgate.net

Table 2: Potential Catalytic Roles of this compound

| Catalytic System | Role of Imidazole Moiety | Type of Transformation |

|---|---|---|

| Organocatalysis | Direct catalytic center (as a base/nucleophile) | Multicomponent reactions |

| N-Heterocyclic Carbene (NHC) Catalysis | Precursor to the NHC catalyst | Umpolung reactions (e.g., Benzoin, Stetter) |

| Metal Catalysis | N-donor ligand for a transition metal | Cross-coupling, hydrogenation, oxidation |

| Asymmetric Metal Catalysis | Component of a chiral ligand scaffold | Enantioselective synthesis (e.g., Henry reaction) |

Applications in Functional Materials Research

The structural features of this compound and its derivatives make them attractive candidates for the development of advanced functional materials. The planar, aromatic imidazole ring and the polar nitrile group can be exploited to create ordered, porous structures or nitrogen-rich energetic materials.

The ability of the imidazole nitrogen atoms to coordinate with metal ions makes imidazole-containing molecules excellent linkers for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net MOFs are crystalline materials with well-defined pores that have applications in gas storage, separation, and catalysis. Imidazole-functionalized linkers have been used to synthesize MOFs with tailored properties. ijpsjournal.com

Similarly, imidazole functional groups have been incorporated into Covalent Organic Frameworks (COFs). In these materials, the imidazole groups can enhance π-electron conjugation and influence the material's electronic and luminescent properties. researchgate.net The fluorescence behavior of such COFs has been shown to be dependent on solvent polarity, making them potentially useful for sensing applications. researchgate.net

Furthermore, the conversion of the nitrile group to a tetrazole ring leads to the formation of highly nitrogen-rich compounds. Molecules containing linked imidazole and tetrazole rings have been investigated for their potential as high-energy materials, such as components in gas generators or propellants, due to their high heat of formation and ability to release large volumes of nitrogen gas upon decomposition. dntb.gov.ua

Table 3: Applications in Functional Materials

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | As a linker or functionalizing agent to coordinate with metal nodes | Gas storage, separation, catalysis |

| Covalent Organic Frameworks (COFs) | As a functional building block to tune electronic/optical properties | Sensors, optoelectronics |

| Nitrogen-Rich Energetic Materials | As a precursor to imidazole-tetrazole derivatives | Gas generators, propellants |

| Coordination Polymers | As a ligand for constructing polymeric metal complexes | Luminescent materials, catalysis |

Biological Research Probes and Mechanistic Studies (In Vitro/Cellular Level)

Interactions with Molecular Targets (e.g., Receptors, Pathways)

While direct research on the molecular targets of this compound is not extensively documented, its structural components—the 2-methyl-1H-imidazolyl group and the acetonitrile moiety—are present in a variety of derivatives that have been investigated for their interactions with significant biological targets. These studies provide insight into the potential mechanisms of action for this class of compounds, spanning applications in antimicrobial, anticancer, and antifungal research.

Pseudomonas Quorum Sensing Receptor (PqsR)

The PqsR protein is a key transcriptional regulator of the Pseudomonas aeruginosa quorum sensing (QS) system, which controls the expression of virulence factors and biofilm formation. nih.govacs.org Inhibition of PqsR is a promising strategy for developing antivirulence therapeutics. nih.gov Derivatives of this compound, particularly those incorporating a benzimidazole (B57391) structure, have been identified as potent PqsR antagonists. nih.govacs.org

A notable example is 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, which demonstrated potent antagonism of PqsR. nih.govacs.org This compound was found to inhibit the PqsR-controlled transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations. nih.gov Another optimized hit compound, (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile, was found to inhibit the expression of the PqsR-controlled PpqsA promoter with an IC50 of 1 μM and bind to the PqsR ligand-binding domain with a dissociation constant (Kd) of 10 nM. acs.orgnih.gov Structural studies have provided a basis for the rational design of these inhibitors, showing their interaction within the ligand-binding domain of PqsR. nih.govacs.org

| Derivative Class | Specific Compound Example | Molecular Target | Key Findings | Reference |

|---|---|---|---|---|

| Benzimidazole Acetonitrile | 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile | PqsR | Potent antagonist; inhibits PqsR-controlled gene expression at submicromolar concentrations. | nih.govacs.org |

| Quinazolinone Acetonitrile | (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile | PqsR | Inhibits PpqsA promoter (IC50 = 1 μM); binds PqsR ligand-binding domain (Kd = 10 nM). | acs.orgnih.gov |

Tubulin

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Molecules that interfere with tubulin polymerization are potent anticancer agents. A series of 1-(diarylmethyl)-1H-imidazoles, which are structurally related to the tubulin-targeting agent phenstatin, have been developed as anti-mitotic agents. mdpi.com

These compounds were shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. mdpi.com Computational docking studies confirmed that these imidazole derivatives likely bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics. mdpi.comnih.gov The activity of these compounds was demonstrated in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. mdpi.com Other studies have also identified imidazole-chalcone derivatives as inhibitors of tubulin polymerization that act in a manner similar to combretastatin (B1194345) A-4 (CA-4). nih.gov

| Derivative Class | Molecular Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 1-(Diarylmethyl)-1H-imidazoles | Tubulin (Colchicine Binding Site) | Inhibition of tubulin polymerization | Induces G2/M phase cell cycle arrest and apoptosis; active in multiple breast cancer cell lines. | mdpi.com |

| Imidazole-Chalcones | Tubulin | Inhibition of tubulin polymerization | Exhibits potent antiproliferative activity against lung (A549) and breast (MCF-7) cancer cell lines. | nih.gov |

Aromatase

Aromatase (cytochrome P450 19A1 or CYP19A1) is the enzyme responsible for the final step of estrogen biosynthesis. It is a key target in the treatment of hormone-dependent breast cancer. Non-steroidal aromatase inhibitors, such as letrozole (B1683767) and anastrozole, often feature a triazole or imidazole ring that coordinates with the heme iron atom in the enzyme's active site, blocking its function. researchgate.netnih.gov

Research has shown that hybrid molecules containing a 1,2,4-triazole (B32235) or imidazole moiety linked to a 2-phenylindole (B188600) scaffold exhibit high inhibitory activity against aromatase, with one derivative showing an IC50 value of 14.1 nM. nih.gov Furthermore, some 1-(diarylmethyl)-1H-imidazole derivatives have been designed as dual-targeting agents that selectively inhibit both aromatase and tubulin polymerization. mdpi.com

| Derivative Class | Molecular Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Imidazole-2-phenylindole hybrids | Aromatase (CYP19A1) | Reversible inhibition by blocking the active site | Potent inhibition with IC50 values in the nanomolar range (e.g., 14.1 nM). | nih.gov |

| 1-(Diarylmethyl)-1H-imidazoles | Aromatase & Tubulin | Dual inhibition | Demonstrates selective inhibition of aromatase alongside anti-mitotic activity. | mdpi.com |

Sterol 14α-demethylase (CYP51)

CYP51 is a cytochrome P450 enzyme essential for the biosynthesis of sterols in fungi (ergosterol) and protozoa. It is the primary target for azole antifungal and antiprotozoal drugs. The nitrogen atom of the imidazole ring in these inhibitors coordinates to the heme iron atom within the CYP51 active site, preventing the demethylation of sterol precursors and disrupting cell membrane integrity. nih.govresearchgate.net

Numerous imidazole-containing compounds have been developed as potent inhibitors of CYP51 from various pathogens. For instance, (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) is a highly potent inhibitor of protozoan CYP51s. nih.gov Structure-guided design has led to the development of VNI derivatives that show functionally irreversible inhibition of human CYP51, a potential target for cholesterol-lowering therapies. nih.govresearchgate.net

| Derivative Class | Specific Compound Example | Molecular Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|---|

| β-phenyl Imidazoles | VNI | Protozoan CYP51 | Coordination of imidazole nitrogen to the heme iron in the active site. | Highly potent inhibitor of protozoan CYP51s. | nih.gov |

| N-benzyl-3-(1H-imidazol-1-yl)-2-phenylpropanamides | - | Candida albicans CYP51 | Binding within the hydrophobic substrate access channel. | Demonstrates antifungal activity through CYP51 inhibition. | cardiff.ac.uk |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

A significant future trend in the synthesis of (2-methyl-1H-imidazol-1-yl)acetonitrile and its analogs is the adoption of green chemistry principles to minimize environmental impact. nih.govresearchgate.net Research is anticipated to focus on methods that reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and utilize renewable feedstocks. researchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of imidazole (B134444) derivatives. nih.gov The use of microwave irradiation offers a more energy-efficient alternative to conventional heating methods. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or in environmentally benign solvents like water or ionic liquids, is a cornerstone of green chemistry. ias.ac.innih.gov The development of solvent-free multicomponent reactions for imidazole synthesis is a promising area of investigation. ias.ac.innih.gov

Continuous-Flow Chemistry: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. researchgate.netthieme-connect.denih.govnewdrugapprovals.orgmdpi.com Future research will likely explore the adaptation of synthetic routes for this compound to continuous-flow systems, enabling more efficient and sustainable production. researchgate.netnih.gov

| Green Synthetic Method | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Reduced reaction times, increased yields, and improved energy efficiency. | nih.govnih.gov |

| Solvent-Free Synthesis | Reactions conducted without a solvent or in green solvents. | Minimization of volatile organic compounds, simplified work-up procedures. | ias.ac.innih.gov |

| Continuous-Flow Chemistry | Reactants are continuously pumped through a reactor. | Enhanced safety, precise control over reaction parameters, and ease of scalability. | researchgate.netthieme-connect.denih.govnewdrugapprovals.orgmdpi.com |

Exploration of Novel Catalytic Systems

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic system employed. Future research will undoubtedly focus on the discovery and application of novel catalysts that offer improved performance, reusability, and environmental compatibility.

Emerging trends in catalysis for imidazole synthesis include:

Heterogeneous Catalysts: The use of solid-supported catalysts is gaining traction due to their ease of separation from the reaction mixture and potential for recycling. nih.govresearchgate.net Examples include magnetic nanoparticles functionalized with acidic groups (e.g., SA-MNPs) and metal oxides (e.g., CuFe₂O₄NPs). ias.ac.innih.gov

Nanocatalysts: Nanoparticle-based catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. The development of novel nanocomposites for imidazole synthesis is an active area of research. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, which is often more environmentally friendly and less toxic. tandfonline.com Catalysts such as ascorbic acid (Vitamin C) have been shown to be effective in the synthesis of tetrasubstituted imidazoles. tandfonline.com

Lanthanide-Based Catalysts: Lanthanide complexes are being explored for their unique catalytic properties in various organic transformations, including the synthesis of imidazoles. nih.govmdpi.com Their ability to act as Lewis acids can facilitate key bond-forming steps. nih.gov

| Catalyst Type | Examples | Key Advantages in Imidazole Synthesis | References |

|---|---|---|---|

| Heterogeneous Catalysts | Fe₃O₄@SiO₂/BNC, SA-MNPs, CuFe₂O₄NPs | Recyclability, ease of separation, and reduced contamination of the product. | ias.ac.innih.govresearchgate.net |

| Organocatalysts | Ascorbic acid (Vitamin C), n-Bu₄NBr | Metal-free, environmentally benign, and often low-cost. | tandfonline.com |

| Lanthanide Complexes | Complexes of Eu³⁺, Dy³⁺, Ho³⁺, etc. | Unique Lewis acidity, potential for high selectivity. | nih.govmdpi.comglobethesis.com |

Advanced Mechanistic Investigations of Biological Interactions

While many imidazole derivatives exhibit a broad range of biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. mdpi.com Future research will increasingly employ advanced computational and experimental techniques to elucidate these interactions.

Key research directions include:

Molecular Docking Studies: In silico molecular docking is a powerful tool for predicting the binding modes and affinities of small molecules to biological targets such as enzymes and receptors. iosrjournals.orgekb.egnih.govjmchemsci.comresearchgate.netpnrjournal.com This approach can guide the rational design of more potent and selective imidazole-based therapeutic agents. nih.gov

In Silico ADMET Prediction: Computational methods are being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. nih.govnih.gov This helps in identifying compounds with favorable pharmacokinetic profiles.

Identification of Novel Biological Targets: Computational target prediction algorithms can be used to identify potential protein targets for this compound and its derivatives, opening up new avenues for therapeutic applications. f1000research.com

| Computational Method | Application in Imidazole Research | Key Insights Gained | References |

|---|---|---|---|

| Molecular Docking | Predicting binding of imidazole derivatives to protein targets (e.g., PfADSL, HIV-1 RT). | Binding energies, interaction modes (e.g., hydrogen bonding), and structure-activity relationships. | nih.govjmchemsci.com |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Prediction of properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity. | nih.govnih.gov |

| Homology Modeling | Creating 3D models of target proteins for which no experimental structure is available. | Enabling structure-based drug design for novel biological targets. | nih.govresearchgate.net |

Rational Design of Next-Generation Functional Materials

The unique electronic and structural features of the imidazole ring make it an attractive building block for the creation of novel functional materials. rsc.org The rational design of such materials, guided by a deep understanding of structure-property relationships, is a key future trend.

Areas of focus include:

Fluorescent Probes and Chemosensors: Imidazole derivatives can be functionalized to act as selective and sensitive fluorescent probes for the detection of metal ions and other analytes. researchgate.netmdpi.comnih.gov Future work will likely involve the design of probes with enhanced photophysical properties, such as larger Stokes shifts and higher quantum yields. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The imidazole core is being incorporated into molecules designed for use in OLEDs. By tuning the electronic properties of the imidazole derivatives through synthetic modifications, it is possible to achieve materials with desired emission colors and high efficiencies.

Covalent Organic Frameworks (COFs): The incorporation of imidazole functionalities into the porous, crystalline structures of COFs is an emerging area. acs.org These materials have potential applications in gas storage, catalysis, and optoelectronics. acs.orgscispace.comresearchgate.netnih.govchinesechemsoc.org

| Functional Material | Role of the Imidazole Moiety | Potential Applications | References |

|---|---|---|---|

| Fluorescent Probes | Acts as a signaling unit and a binding site for analytes. | Detection of metal ions (e.g., Cu²⁺, Fe³⁺) in biological and environmental samples. | researchgate.netmdpi.comnih.gov |

| Covalent Organic Frameworks (COFs) | Serves as a building block to create porous, crystalline materials with tunable electronic properties. | Photocatalysis, gas storage, and electrode materials for batteries. | acs.orgscispace.comresearchgate.netnih.govchinesechemsoc.org |

Interdisciplinary Research with Materials Science and Chemical Biology

The future of research on this compound will be characterized by increasing collaboration between chemists, materials scientists, and biologists. This interdisciplinary approach is essential for translating fundamental chemical knowledge into practical applications.

Emerging interdisciplinary trends include:

Imidazole-Functionalized Covalent Organic Frameworks (COFs): The synthesis and characterization of COFs containing imidazole units is a prime example of the synergy between organic chemistry and materials science. acs.orgresearchgate.netnih.govchinesechemsoc.org These materials exhibit interesting properties for applications in areas such as photocatalytic hydrogen evolution and energy storage. scispace.comnih.govchinesechemsoc.org

Chemical Biology Probes: The development of imidazole-based molecules as probes to study biological processes is a key area of chemical biology. These tools can be used to visualize and perturb biological systems, providing valuable insights into disease mechanisms.

Biocatalysis: The use of enzymes as catalysts for the synthesis of imidazole derivatives represents a green and highly selective alternative to traditional chemical methods. researchgate.net This approach combines the principles of enzymology and organic synthesis.

| Interdisciplinary Area | Focus of Research | Examples of Applications | References |

|---|---|---|---|

| Materials Science | Incorporation of imidazole units into Covalent Organic Frameworks (COFs). | Photocatalysis, gas storage, electrode materials for sodium-ion batteries. | acs.orgscispace.comresearchgate.netnih.govchinesechemsoc.org |

| Chemical Biology | Development of imidazole-based fluorescent probes for biological imaging. | Sensing of metal ions in living cells. | researchgate.netnih.gov |

| Biocatalysis | Use of polymer-based biocatalysts for the synthesis of imidazole derivatives. | Greener and more selective synthetic routes to complex imidazoles. | researchgate.net |

Q & A

Q. Q1. What are the recommended synthetic routes for preparing (2-methyl-1H-imidazol-1-yl)acetonitrile and its derivatives in academic settings?

A1. The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like benzimidazole-acetonitrile analogs are prepared by reacting bis-aldehydes with imidazole-containing nitriles in ethanol under reflux, catalyzed by piperidine . Key steps include:

Q. Q2. How should researchers safely handle this compound in laboratory settings?

A2. Safety protocols include:

- PPE : Nitrile gloves (tested for acetonitrile compatibility), lab coats, and goggles. Use EN 149-certified respirators if vapor exposure exceeds limits .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Emergency measures : For ingestion, avoid inducing vomiting; seek immediate medical attention. For skin contact, wash thoroughly with water .

- Storage : Keep in airtight containers away from oxidizing agents due to acetonitrile’s flammability .

Q. Q3. What analytical techniques are suitable for quantifying this compound in complex mixtures?

A3. Robust methods include:

- GC-FID : Optimized using factorial design (e.g., two-level full factorial) to resolve ethanol/acetonitrile peaks in radiopharmaceutical matrices. Key variables: column temperature, flow rate, and injection volume .

- HPLC : Mobile phases with acetonitrile-water mixtures (e.g., 56:44 w/w) for high-resolution separation .

- Spectroscopy : IR and NMR for functional group identification and purity assessment .

Advanced Research Questions

Q. Q4. How does this compound function as a ligand in coordination chemistry, and what are its implications for material science?

A4. The compound’s imidazole and nitrile groups enable versatile coordination with transition metals. For example:

- MOF Synthesis : It acts as a co-ligand in Ni(II)-based frameworks (e.g., SNUT-36) with pentamethylisophthalic acid, forming double-interpenetrated 3D structures. Applications include electrocatalysis due to redox-active metal centers .